molecular formula C27H40Cl2N6O4S B607429 Fedratinib dihydrochloride monohydrate CAS No. 1374744-69-0

Fedratinib dihydrochloride monohydrate

Cat. No. B607429
M. Wt: 615.62
InChI Key: QAFZLTVOFJHYDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fedratinib, also known as TG101348 and SAR302503, is a Janus-associated kinase 2 (JAK2) inhibitor . It is used to treat myelofibrosis in adults, a rare type of bone marrow cancer that affects the body’s ability to produce blood cells . Fedratinib is an orally bioavailable, small-molecule, ATP-competitive inhibitor of JAK2 with potential antineoplastic activity .


Molecular Structure Analysis

The molecular formula of Fedratinib dihydrochloride monohydrate is C27H36N6O3S.2HCl.H2O . Its exact mass is 614.2209 and its molecular weight is 615.6153 . The structure of the molecule can be found in various databases .


Chemical Reactions Analysis

Fedratinib is a potent, selective, ATP-competitive and orally active JAK2 inhibitor with IC50s of 3 nM for both JAK2 and JAK2V617F kinase . It shows 35- and 334-fold selectivity over JAK1 and JAK3, respectively . Fedratinib acts as a competitive inhibitor of protein kinase JAK-2 .


Physical And Chemical Properties Analysis

Fedratinib has a T max of 1.75-3 hours . A 400mg oral dose results in a C max of 1804ng/mL and an AUC of 26,870ng/*hr/mL . The pharmacokinetic parameters of fedratinib are minimally affected by food intake .

Scientific Research Applications

  • Inhibitor of Janus-associated kinase 2 (JAK2) and FLT3 : Fedratinib competes with wild-type JAK2 and mutated forms for ATP binding, resulting in inhibition of JAK2 activation, inhibition of the JAK-STAT signaling pathway, inhibition of tumor cell proliferation, and induction of tumor cell apoptosis. It also targets and inhibits FLT3, reducing tumor cell proliferation in cells overexpressing FLT3, a key player in B-lineage neoplasms and acute myeloid leukemias (Definitions, 2020).

  • Approved for Myelofibrosis Treatment : Fedratinib received global approval in 2019 in the USA for the treatment of adult patients with intermediate-2 or high-risk primary or secondary myelofibrosis. It's a JAK2-selective inhibitor developed as an oral treatment for this condition, showing significant reduction in splenomegaly and myelofibrosis symptom burden in clinical trials (Blair, 2019).

  • Effectiveness in Patients Previously Treated with Ruxolitinib : In patients with intermediate- or high-risk myelofibrosis previously treated with ruxolitinib, fedratinib has shown effectiveness. It offers robust spleen responses and reduces symptom burden in these patients, even those who are substantially pretreated with ruxolitinib (Harrison et al., 2020).

  • Safety Profile and Adverse Effects : Fedratinib's development was initially discontinued due to neurological symptoms suggestive of Wernicke's encephalopathy. However, further investigation suggested that while fedratinib can exacerbate malnutrition through gastrointestinal adverse events, it does not increase the risk of thiamine deficiency beyond this potential (Harrison et al., 2017).

  • Pharmacokinetics in Various Patient Populations : Studies have detailed fedratinib's pharmacokinetics in patients with myelofibrosis, polycythemia vera, and essential thrombocythemia. It undergoes biphasic disposition and exhibits linear, time-invariant pharmacokinetics at doses of 200 mg and above. Renal function was found to be a significant covariate affecting fedratinib's clearance (Ogasawara et al., 2019).

  • Interaction with Thiamine Uptake : In vitro studies indicated that fedratinib potently inhibits the carrier-mediated uptake and transcellular flux of thiamine in cells, suggesting a possible mechanism for the development of Wernicke’s encephalopathy in myelofibrosis patients treated with fedratinib (Zhang et al., 2014).

Safety And Hazards

Fedratinib may cause side effects such as nausea, vomiting, diarrhea, easy bruising, unusual bleeding, low red blood cells (anemia), and low white blood cell counts . Some people using fedratinib have developed vitamin B1 deficiency that resulted in serious and sometimes fatal brain damage . Safety measures include prophylactic and symptomatic use of anti-nausea/vomiting and anti-diarrheal treatment, thiamine supplementation, fedratinib dosing modifications, and administration of fedratinib with food .

Future Directions

Fedratinib was approved by the FDA on August 16, 2019 . It is used to treat intermediate-2 and high risk primary and secondary myelofibrosis . Further trials, FREEDOM and FREEDOM2, are in progress to understand long-term effects of fedratinib . These include strategies to mitigate gastrointestinal toxicity, monitor thiamine levels and surveil for encephalopathy .

properties

IUPAC Name

N-tert-butyl-3-[[5-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]pyrimidin-4-yl]amino]benzenesulfonamide;hydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N6O3S.2ClH.H2O/c1-20-19-28-26(30-21-10-12-23(13-11-21)36-17-16-33-14-5-6-15-33)31-25(20)29-22-8-7-9-24(18-22)37(34,35)32-27(2,3)4;;;/h7-13,18-19,32H,5-6,14-17H2,1-4H3,(H2,28,29,30,31);2*1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFZLTVOFJHYDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40Cl2N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901026309
Record name Fedratinib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

615.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fedratinib dihydrochloride monohydrate

CAS RN

1374744-69-0
Record name Fedratinib dihydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374744690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fedratinib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FEDRATINIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH9J2HBQWJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
3
Citations
M Imran, SMB Asdaq, SA Khan… - Pharmaceuticals, 2021 - mdpi.com
… Fedratinib Dihydrochloride Monohydrate Fedratinib dihydrochloride monohydrate (Figure 57) is a pyrrolidine-pyrimidine based benzenesulfonamide derivative (MF: C 27 H 36 N 6 O 3 S…
Number of citations: 32 www.mdpi.com
M Tadrous, A Shakeri, KN Hayes… - … Journal of Health …, 2021 - canjhealthtechnol.ca
Background: Comprehensive data that provides knowledge of trends in the pharmaceutical market are limited. We report historical patterns of national pharmaceutical purchases and …
Number of citations: 9 canjhealthtechnol.ca
M Tadrous, A Shakeri, KN Hayes, HL Neville… - canjhealthtechnol.ca
Background: Comprehensive data that provides knowledge of trends in the pharmaceutical market are limited. We report historical patterns of national pharmaceutical purchases and …
Number of citations: 2 www.canjhealthtechnol.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.